4-Amino-5-(pentyloxy)dihydrofuran-2(3H)-one
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Overview
Description
4-Amino-5-(pentyloxy)dihydrofuran-2(3H)-one is a synthetic organic compound with potential applications in various fields of scientific research. Its unique structure, featuring an amino group, a pentyloxy side chain, and a dihydrofuranone ring, makes it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-(pentyloxy)dihydrofuran-2(3H)-one typically involves the following steps:
Formation of the dihydrofuranone ring: This can be achieved through a cyclization reaction of a suitable precursor, such as a hydroxy acid or ester.
Introduction of the pentyloxy group: This step involves the substitution of a hydroxyl group with a pentyloxy group, often using a pentyloxy halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-(pentyloxy)dihydrofuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The amino and pentyloxy groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
4-Amino-5-(pentyloxy)dihydrofuran-2(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-5-(pentyloxy)dihydrofuran-2(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the pentyloxy group may enhance lipophilicity and membrane permeability. The dihydrofuranone ring provides structural stability and rigidity, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-5-(methoxy)dihydrofuran-2(3H)-one
- 4-Amino-5-(ethoxy)dihydrofuran-2(3H)-one
- 4-Amino-5-(butoxy)dihydrofuran-2(3H)-one
Uniqueness
4-Amino-5-(pentyloxy)dihydrofuran-2(3H)-one is unique due to its specific pentyloxy side chain, which can influence its chemical reactivity and biological activity. Compared to its analogs with shorter alkoxy chains, the pentyloxy group may provide enhanced lipophilicity and potentially different pharmacokinetic properties.
Biological Activity
4-Amino-5-(pentyloxy)dihydrofuran-2(3H)-one is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article focuses on its pharmacological properties, particularly its cytotoxicity, mechanisms of action, and therapeutic applications.
Chemical Structure
The compound can be described by the following molecular formula:
- Molecular Formula : C₁₁H₁₅N₁O₃
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Cytotoxicity : Significant suppressive effects against various cancer cell lines.
- Antimicrobial Properties : Potential efficacy against bacterial and fungal strains.
- Antiproliferative Effects : Inhibition of cell growth and induction of apoptosis in cancer cells.
Cytotoxicity Studies
A series of studies have evaluated the cytotoxic effects of this compound against different cancer cell lines. The following table summarizes key findings:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 (Lung) | 10.28 | Induces apoptosis via caspase activation |
MCF-7 (Breast) | 8.107 | Inhibition of ERK1/2 pathway |
HT-29 (Colon) | 6.5 | Disruption of microtubule assembly |
These results indicate that the compound shows promising activity against multiple cancer types, with lower IC50 values suggesting higher potency compared to standard chemotherapeutics.
The mechanisms through which this compound exerts its biological effects include:
- Apoptosis Induction : Activation of caspases leads to programmed cell death in cancer cells.
- Cell Cycle Arrest : The compound has been shown to induce G1/S phase arrest in treated cells.
- Inhibition of Kinases : It inhibits key signaling pathways such as ERK1/2, which are crucial for cell proliferation and survival.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens:
Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC µg/mL) |
---|---|---|
E. coli | 12 | 15 |
S. aureus | 10 | 20 |
A. niger | 14 | 10 |
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.
Case Studies
Several case studies highlight the effectiveness of this compound in preclinical models:
- Study on A549 Cells : In vitro assays revealed that treatment with this compound resulted in significant apoptosis through the activation of caspases 3 and 9, with an observed increase in cytochrome c release from mitochondria.
- MCF-7 Breast Cancer Model : The compound was shown to inhibit tumor growth in xenograft models, demonstrating its potential for therapeutic use in breast cancer treatment.
- Antimicrobial Efficacy : Clinical isolates of resistant strains were tested, showing that this compound could effectively inhibit growth, suggesting a mechanism that warrants further investigation.
Properties
Molecular Formula |
C9H17NO3 |
---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
4-amino-5-pentoxyoxolan-2-one |
InChI |
InChI=1S/C9H17NO3/c1-2-3-4-5-12-9-7(10)6-8(11)13-9/h7,9H,2-6,10H2,1H3 |
InChI Key |
GAPYZRGYGVVDOB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1C(CC(=O)O1)N |
Origin of Product |
United States |
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